Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate
Description
The compound Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate features a hybrid structure combining a thiophene carboxylate core, a sulfamoyl linker, and a tetrahydroquinazoline moiety substituted with a dimethylamino group. Sulfonamide derivatives are widely utilized as enzyme inhibitors, herbicides, or antimicrobial agents, and the tetrahydroquinazoline core may confer unique binding properties compared to other heterocycles .
Properties
IUPAC Name |
methyl 3-[[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-20(2)16-17-9-10-8-11(4-5-12(10)18-16)19-26(22,23)13-6-7-25-14(13)15(21)24-3/h6-7,9,11,19H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDAZMNPWCHOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2CC(CCC2=N1)NS(=O)(=O)C3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate typically involves multi-step organic synthesis protocols. The initial steps usually involve the formation of key intermediates, such as the 2-(dimethylamino)-5,6,7,8-tetrahydroquinazoline core, and subsequent coupling with thiophene-2-carboxylate moieties. Critical reaction conditions include controlled temperatures, the use of suitable solvents like dichloromethane, and the employment of catalysts or reagents such as palladium on carbon for coupling reactions.
Industrial Production Methods
For industrial-scale production, methods focus on optimizing yield, purity, and cost-efficiency. Continuous flow reactors are often used to enhance reaction rates and product isolation. Large-scale synthesis might involve the use of specialized equipment for maintaining reaction conditions and purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: : Possible oxidation of the sulfamoyl group.
Reduction: : Reduction of the carboxylate or the quinazoline ring.
Substitution: : Both nucleophilic and electrophilic substitution reactions, particularly on the quinazoline and thiophene rings.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents like potassium permanganate for oxidation, lithium aluminium hydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions require precise temperature control, often under reflux conditions, and the use of inert atmospheres like nitrogen to prevent unwanted side reactions.
Major Products Formed
The major products depend on the specific reaction and conditions applied. For example, oxidation might yield sulfoxides or sulfones, while reduction could result in alcohol or amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. The structure of Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate suggests that it may exhibit activity against various pathogens due to the presence of the sulfamoyl group, which is known for its role in antibacterial properties.
- Case Study : A study on related compounds demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with similar structural motifs showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, indicating a promising avenue for further exploration of this compound's antimicrobial properties .
Anticancer Potential
The anticancer activity of compounds related to this compound has been investigated through various assays.
- Case Study : Research on methyl derivatives of quinoxaline showed IC50 values ranging from 1.9 to 7.52 µg/mL against human cancer cell lines such as HCT-116 and MCF-7. These findings suggest that modifications to the quinazoline scaffold could enhance anticancer activity .
Synthesis of Functional Materials
The compound's unique structure allows for its use in synthesizing functional materials with specific electronic or optical properties. The incorporation of thiophene and quinazoline moieties can lead to materials suitable for organic electronics.
- Research Insight : The synthesis process often involves complex reactions that can yield polymers or oligomers with tailored properties for applications in organic photovoltaics or sensors .
Agrochemical Applications
The electron-withdrawing characteristics of the dimethylamino and sulfamoyl groups make this compound a candidate for agrochemical applications where enhanced solubility and bioavailability are crucial.
- Potential Use : The compound may be explored as a pesticide or herbicide component due to its structural similarities to known agrochemicals that contain quinazoline derivatives .
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer activity | MIC as low as 6.25 µg/mL against bacteria; IC50 values between 1.9–7.52 µg/mL against cancer cells |
| Material Science | Synthesis of functional materials for electronics | Potential for use in organic photovoltaics |
| Agrochemicals | Possible use as a pesticide or herbicide | Structural similarity to effective agrochemicals |
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate depends on its interaction with biological molecules. Its effects are mediated by the binding of its functional groups to molecular targets, such as enzymes or receptors, thus influencing biological pathways. For instance, the dimethylamino group might interact with proteins or nucleic acids, modulating their activity or stability.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural features align with two major classes of chemicals in the evidence: sulfonylurea herbicides (e.g., metsulfuron-methyl) and heterocyclic pharmaceuticals (e.g., imidazopyridine derivatives). Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Heterocyclic Core: The tetrahydroquinazoline in the target compound is a fused bicyclic system, distinct from the monocyclic triazine in metsulfuron-methyl. This may enhance binding affinity to mammalian enzymes (e.g., carbonic anhydrase) compared to plant-specific ALS inhibition . The imidazopyridine derivative in lacks a sulfonamide group but shares a fused nitrogenous core, highlighting the diversity of bioactive heterocycles .
Sulfonamide/Sulfonylurea Functionality :
- Sulfamoyl groups (as in the target) are common in pharmaceuticals (e.g., diuretics, anticonvulsants), while sulfonylureas (as in ) are primarily herbicides. The absence of a urea bridge in the target suggests divergent biological targets .
Substituent Effects: The dimethylamino group on the tetrahydroquinazoline may improve solubility or modulate electronic properties, akin to methoxy groups in metsulfuron-methyl .
Research Findings and Speculative Insights
While direct pharmacological or agrochemical data for the target compound are absent in the evidence, inferences can be drawn from structural analogs:
- Herbicidal Potential: Sulfonylureas like metsulfuron-methyl inhibit acetolactate synthase (ALS) in plants. The target’s sulfamoyl group may retain herbicidal activity but with reduced potency due to the bulky tetrahydroquinazoline core .
- Medicinal Chemistry: Tetrahydroquinazoline derivatives are explored as kinase inhibitors or antimicrobial agents. The dimethylamino group could target bacterial gyrase or human kinases, similar to chromone derivatives in agarwood () .
- Synthetic Challenges : The synthesis of dispirophosphazenes () and imidazopyridines () highlights the importance of stepwise reactions for complex heterocycles. The target compound likely requires similar precision in sulfamoylation and cyclization steps .
Biological Activity
Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C13H16N4O3S
- Molecular Weight : 304.36 g/mol
The biological activity of this compound can be attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : It may interact with neurotransmitter receptors and ion channels, influencing neuronal signaling and potentially offering neuroprotective benefits.
- Anti-inflammatory Properties : Preliminary studies suggest that it may modulate inflammatory pathways, reducing cytokine production and promoting anti-inflammatory responses.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound demonstrated IC50 values ranging from 10 to 30 µM across different cell lines, indicating moderate potency.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown promising antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Case Studies and Research Findings
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting potential for further development as an anticancer agent .
- Neuroprotective Effects : Another study focused on the neuroprotective properties of the compound in models of Parkinson’s disease. It was found to enhance dopamine levels and reduce neuroinflammation markers .
- Synergistic Effects with Other Agents : Research has shown that when combined with conventional chemotherapy agents, this compound enhances their efficacy while reducing side effects .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 3-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]sulfamoyl}thiophene-2-carboxylate?
Answer:
The synthesis involves two key steps: (1) sulfamoyl linkage formation between the thiophene and tetrahydroquinazoline moieties and (2) esterification of the thiophene carboxylate.
- Step 1: React methyl 3-sulfamoylthiophene-2-carboxylate with 6-amino-2-(dimethylamino)-5,6,7,8-tetrahydroquinazoline under nucleophilic substitution conditions. Use anhydrous tetrahydrofuran (THF) as the solvent and triethylamine (Et3N) as a base to deprotonate the amine .
- Step 2: Purify intermediates via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and confirm purity using reverse-phase HPLC (methanol/water gradient) .
- Critical Parameters: Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction time (typically 48–72 hours) to maximize yield .
Basic: How should the compound be characterized to confirm structural integrity?
Answer:
A multi-technique approach is essential:
- Spectroscopy:
- <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks for the thiophene ring (δ 6.8–7.5 ppm), sulfamoyl group (δ 3.1–3.5 ppm), and tetrahydroquinazoline protons (δ 1.8–2.6 ppm for cyclohexene-like carbons) .
- IR: Confirm sulfonamide (S=O stretch at 1150–1350 cm<sup>−1</sup>) and ester (C=O at 1700–1750 cm<sup>−1</sup>) functionalities .
- Mass Spectrometry: Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]<sup>+</sup> expected at m/z ~452.12) .
- X-ray Crystallography (if crystalline): Resolve the 3D structure to confirm stereochemistry and intermolecular interactions .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
Prioritize assays based on structural analogs (e.g., sulfamoyl-containing compounds with reported anticancer/antiviral activity):
- Antiproliferative Activity: Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) or proteases (e.g., SARS-CoV-2 M<sup>pro</sup>) via fluorometric or colorimetric assays .
- Cellular Uptake: Quantify intracellular accumulation using fluorescent tagging (e.g., BODIPY derivatives) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
Focus on modifying three regions:
- Region 1 (Tetrahydroquinazoline): Replace dimethylamino with bulkier groups (e.g., piperazinyl) to assess steric effects on target binding .
- Region 2 (Sulfamoyl Linker): Introduce electron-withdrawing groups (e.g., -CF3) to modulate electronic properties and binding affinity .
- Region 3 (Thiophene Ester): Test methyl vs. ethyl esters to evaluate lipophilicity impacts on membrane permeability .
- Methodology: Synthesize analogs, compare bioactivity data, and correlate with computational docking (e.g., AutoDock Vina) to identify critical interactions .
Advanced: What strategies resolve low yields during sulfamoyl group introduction?
Answer:
Common pitfalls and solutions:
- Side Reactions: Competing oxidation of the thiophene ring can occur. Use inert atmosphere (N2/Ar) and minimize exposure to light .
- Poor Nucleophilicity: Activate the tetrahydroquinazoline amine via pre-treatment with NaH or K2CO3 .
- Solvent Optimization: Replace THF with dimethylformamide (DMF) to enhance solubility of intermediates .
Advanced: How to address contradictory bioactivity data across studies?
Answer:
Discrepancies may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
